
1-(4-溴苯基)-4-甲基哌嗪
描述
1-(4-Bromophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和修饰
- 该化合物已被用于合成各种化学结构,例如制备2-(4-甲基哌嗪-1-基)-4-苯基-6-(噻吩-2-基)-吡啶-3-碳腈。这个过程涉及亲核取代反应,并展示了该化合物在形成复杂分子结构方面的实用性 (Mishriky & Moustafa, 2013)。
生化建模
- 对非对称二铜(II)配合物的研究,包括1-(4-溴苯基)-4-甲基哌嗪的衍生物,为模拟第3型铜蛋白的活性位点提供了见解。这些研究有助于理解这类化合物在生化过程中的作用,特别是与酶活性相关的 (Merkel et al., 2005)。
抗精神病药物类似物
- 该化合物已被用于合成氯硫平的噻吩类似物,一种有效的抗精神病药物。这些衍生物已被研究其潜在的神经元活性,展示了该化合物在制药研究中的应用 (Kohara et al., 2002)。
分析研究
- 关于相关化合物代谢的研究,如4-甲基哌嗪-1-羧二硫酸3-氰基-3,3-二苯基丙酯盐酸盐,已利用1-(4-溴苯基)-4-甲基哌嗪的衍生物。这些研究对于理解新化合物的代谢途径和药代动力学至关重要 (Jiang et al., 2007)。
作用机制
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and lipid peroxidation, leading to oxidative stress . This can result in cellular damage and may contribute to the compound’s pharmacological effects .
Result of Action
Related compounds have shown cytotoxic activity against various cancer cell lines . The inhibition of TrxR and Topo IB enzymes could contribute to the cytotoxic action of these compounds .
生化分析
Biochemical Properties
1-(4-Bromophenyl)-4-methylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to reduced enzyme activity, affecting normal nerve impulse transmission and potentially causing behavioral changes and movement impairments . Additionally, 1-(4-Bromophenyl)-4-methylpiperazine has shown potential in modulating oxidative stress by influencing the levels of reactive oxygen species and malondialdehyde, a biomarker for oxidative injury .
Cellular Effects
1-(4-Bromophenyl)-4-methylpiperazine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to impact the activity of acetylcholinesterase in the brain, leading to changes in nerve impulse transmission and behavior . Moreover, the compound’s ability to modulate oxidative stress can result in alterations in cellular components, including DNA, proteins, and lipids . These effects highlight the compound’s potential in influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromophenyl)-4-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition disrupts normal cholinergic signaling, resulting in altered nerve transmission and potential behavioral changes . Additionally, the compound’s influence on oxidative stress pathways suggests its involvement in modulating gene expression related to antioxidant defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromophenyl)-4-methylpiperazine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity and persistent oxidative stress . These long-term effects highlight the importance of considering the temporal dynamics of the compound’s action in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-4-methylpiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence acetylcholinesterase activity and oxidative stress levels . At higher doses, the compound can induce toxic effects, including severe behavioral changes, impaired movement, and reduced survival rates . These dosage-dependent effects underscore the need for careful consideration of dosage levels in experimental and therapeutic applications.
Metabolic Pathways
1-(4-Bromophenyl)-4-methylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with acetylcholinesterase and its role in modulating oxidative stress pathways suggest its involvement in metabolic processes related to neurotransmitter regulation and antioxidant defense . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-4-methylpiperazine within cells and tissues are critical for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-4-methylpiperazine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, studies have shown that similar compounds can exhibit specific localization in mitochondria, influencing mitochondrial function and associated cellular processes . Understanding the subcellular localization of 1-(4-Bromophenyl)-4-methylpiperazine can provide insights into its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-(4-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOODAWUEIXTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473610 | |
| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130307-08-3 | |
| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
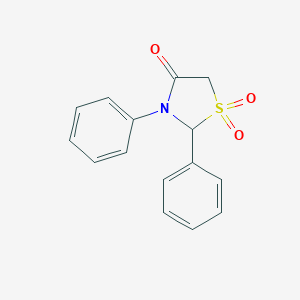
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)
![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
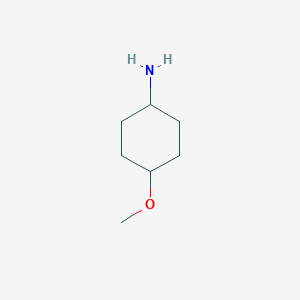
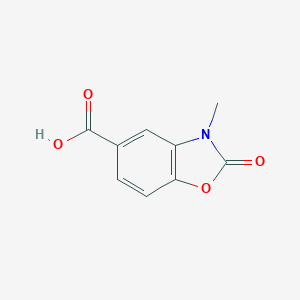

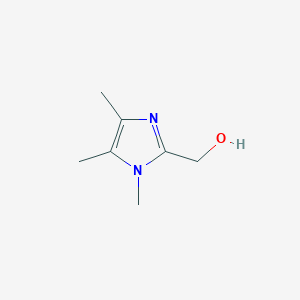
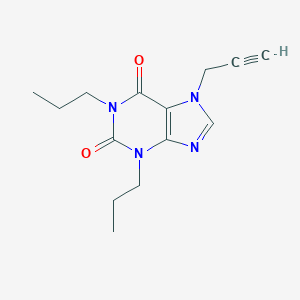
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
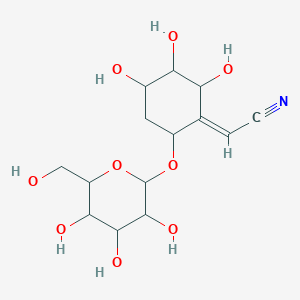
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
